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molecular formula C14H9F3O2 B8287405 1-(m-Phenoxy-phenyl)-2,2,2-trifluoro-ethanone

1-(m-Phenoxy-phenyl)-2,2,2-trifluoro-ethanone

Cat. No. B8287405
M. Wt: 266.21 g/mol
InChI Key: WWQXWXTVQNFBSI-UHFFFAOYSA-N
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Patent
US04833163

Procedure details

2.71 g of sodium borohydride were added in small fractions over 35 minutes at 0° C. to a solution of 56.1 g of the raw product of Step A in 235 ml of methanol and the mixture was stirred for 25 minutes while allowing the temperature to rise to room temperature. The mixture was added to aqueous 1N hydrochloric acid solution and water was added with stirring. The decanted aqueous phase was extracted with methylene chloride and the organic phase was washed with water and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with methylene chloride to obtain 13.3 g of (R, S) 2,2,2-trifluoro-1-(m-phenoxy-phenyl)-ethanol.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[O:3]([C:10]1[CH:11]=[C:12]([C:16](=[O:21])[C:17]([F:20])([F:19])[F:18])[CH:13]=[CH:14][CH:15]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl.O>CO>[F:18][C:17]([F:19])([F:20])[CH:16]([C:12]1[CH:13]=[CH:14][CH:15]=[C:10]([O:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:11]=1)[OH:21] |f:0.1|

Inputs

Step One
Name
Quantity
2.71 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
56.1 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C(F)(F)F)=O
Name
Quantity
235 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
The decanted aqueous phase was extracted with methylene chloride
WASH
Type
WASH
Details
the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with methylene chloride

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
FC(C(O)C1=CC(=CC=C1)OC1=CC=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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